molecular formula C10H15ClN2O4S3 B5337453 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine

1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B5337453
M. Wt: 358.9 g/mol
InChI Key: SPYNCGCZEHEOFY-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₄S₃ It is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-(ethylsulfonyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The chlorine atom in the 5-chloro-2-thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups may play a role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
  • 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine

Uniqueness

1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O4S3/c1-2-19(14,15)12-5-7-13(8-6-12)20(16,17)10-4-3-9(11)18-10/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYNCGCZEHEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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